molecular formula C9H5N3O B589343 2,4-Pyridinedicarbonitrile, 6-acetyl- CAS No. 155806-76-1

2,4-Pyridinedicarbonitrile, 6-acetyl-

Cat. No.: B589343
CAS No.: 155806-76-1
M. Wt: 171.159
InChI Key: NOFXKDXHRXRRBW-UHFFFAOYSA-N
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Description

2,4-Pyridinedicarbonitrile, 6-acetyl- is a heterocyclic organic compound with the molecular formula C9H5N3O It is characterized by the presence of an acetyl group at the 6-position and two cyano groups at the 2- and 4-positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbonitrile, 6-acetyl- typically involves the reaction of 2,4-dicyanopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 2,4-Pyridinedicarbonitrile, 6-acetyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: 2,4-Pyridinedicarbonitrile, 6-acetyl- can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction of the cyano groups can lead to the formation of amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.

    Reduction: Formation of 2,4-diaminopyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Pyridinedicarbonitrile, 6-acetyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-acetyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dicyanopyridine: Similar structure but lacks the acetyl group.

    2,4-Dicyanopyridine: Similar structure but lacks the acetyl group.

    6-Acetylpyridine: Similar structure but lacks the cyano groups.

Uniqueness: 2,4-Pyridinedicarbonitrile, 6-acetyl- is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

155806-76-1

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

6-acetylpyridine-2,4-dicarbonitrile

InChI

InChI=1S/C9H5N3O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,1H3

InChI Key

NOFXKDXHRXRRBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=N1)C#N)C#N

Synonyms

2,4-Pyridinedicarbonitrile, 6-acetyl- (9CI)

Origin of Product

United States

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